![molecular formula C20H28O5 B1151657 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid CAS No. 691009-85-5](/img/structure/B1151657.png)
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Overview
Description
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid is a natural diterpenoid found in the branches of Platycladus orientalis .
Molecular Structure Analysis
The 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid molecule contains a total of 55 bonds. There are 27 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The molecular weight of 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid is 348.4 g/mol. It has a XLogP3-AA value of 3.1, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The exact mass and monoisotopic mass of the molecule are 348.19367399 g/mol. The topological polar surface area is 83.8 Ų .Scientific Research Applications
Inhibition of Tyrosine Phosphatase 1B (PTP1B)
This compound, isolated from A. macrophylla, has been found to be a time-dependent moderate inhibitor of tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity.
Anti-Inflammatory Activity
Research has shown that 15-Hydroxypinusolidic acid has significant anti-inflammatory activity . It was found to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV2 microglial cells . This suggests potential applications in the treatment of inflammatory diseases.
Phytochemistry of Araucariaceae Family
The compound is part of the phytochemical profile of the Araucariaceae family, particularly the Wollemia genus . This suggests potential applications in the field of botany and plant chemistry.
Chemotaxonomy
The presence of this compound in certain plants can be used for chemotaxonomic purposes, helping to classify and identify plants based on their chemical composition .
properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-12-5-8-15-19(2,9-4-10-20(15,3)18(23)24)14(12)7-6-13-11-16(21)25-17(13)22/h11,14-15,17,22H,1,4-10H2,2-3H3,(H,23,24)/t14-,15+,17?,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTUAPFQPZVTGA-LTWMUGOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(=O)OC3O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3O)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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